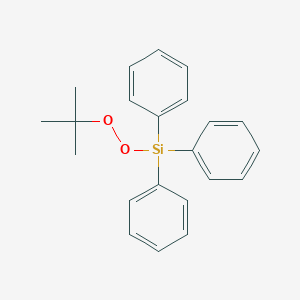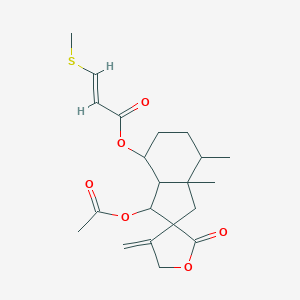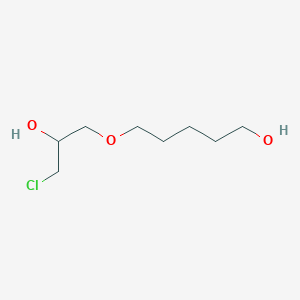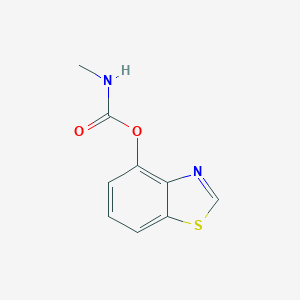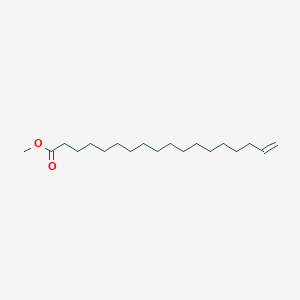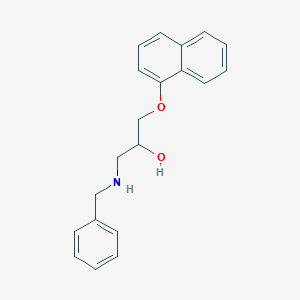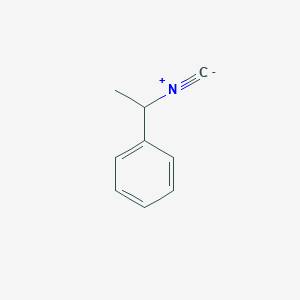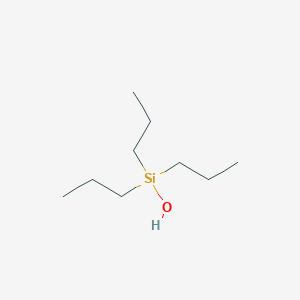
Tripropylsilanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropylsilanol is a chemical compound that belongs to the class of organosilicon compounds. It is widely used in various scientific research applications due to its unique chemical properties. Tripropylsilanol is synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis.
Mechanism of Action
Tripropylsilanol acts as a silane coupling agent, which means that it can bond organic and inorganic materials together. It can react with hydroxyl groups on the surface of materials, such as glass, metals, and ceramics, to form a covalent bond. This bond enhances the adhesion of materials, which makes it useful in the production of coatings and adhesives.
Biochemical and Physiological Effects
Tripropylsilanol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not cause any adverse effects on the environment. It is also biodegradable, which makes it a safe and eco-friendly option for various applications.
Advantages and Limitations for Lab Experiments
Tripropylsilanol has several advantages for lab experiments. It is a versatile compound that can be used in various applications, including the synthesis of organosilicon compounds and the modification of surfaces. It is also non-toxic and biodegradable, which makes it a safe and eco-friendly option. However, tripropylsilanol has some limitations. It is a relatively expensive compound, which can limit its use in large-scale applications. It is also sensitive to moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for tripropylsilanol research. One area of interest is the synthesis of new organosilicon compounds using tripropylsilanol as a precursor. Another area of research is the development of new coatings and adhesives using tripropylsilanol as a coupling agent. Additionally, the use of tripropylsilanol in the production of silica nanoparticles and other nanomaterials is an area of growing interest. Further studies are needed to fully understand the potential of tripropylsilanol in various scientific research applications.
Conclusion
Tripropylsilanol is a versatile compound that has various scientific research applications. It can be synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis. Tripropylsilanol acts as a silane coupling agent, which enhances the adhesion of materials. It has several advantages, including its non-toxic and biodegradable nature, but also some limitations, such as its sensitivity to moisture and relatively high cost. Future research directions include the synthesis of new organosilicon compounds, the development of new coatings and adhesives, and the use of tripropylsilanol in the production of nanomaterials.
Synthesis Methods
Tripropylsilanol can be synthesized using various methods. The Grignard reaction is one of the most common methods used to synthesize tripropylsilanol. This method involves reacting magnesium with tripropylchlorosilane in anhydrous ether to form a Grignard reagent, which is then treated with water to produce tripropylsilanol. Another method is hydrosilylation, which involves the reaction of propene with triethylsilane in the presence of a platinum catalyst. The direct synthesis method involves reacting silicon tetrachloride with propanol in the presence of a catalyst to produce tripropylsilanol.
Scientific Research Applications
Tripropylsilanol is widely used in various scientific research applications, including the synthesis of organosilicon compounds, the preparation of silica nanoparticles, and the modification of surfaces. It is also used as a solvent in chromatography and as a coupling agent in the production of polymer composites. Tripropylsilanol is also used in the production of high-performance coatings and adhesives.
properties
CAS RN |
17888-60-7 |
|---|---|
Product Name |
Tripropylsilanol |
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
hydroxy(tripropyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-4-7-11(10,8-5-2)9-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
IOANYFLVSWZRND-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)O |
Canonical SMILES |
CCC[Si](CCC)(CCC)O |
synonyms |
Tripropylsilanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




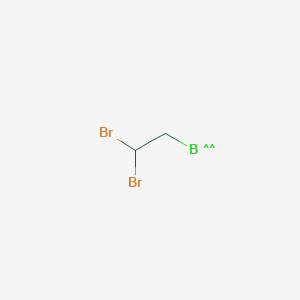
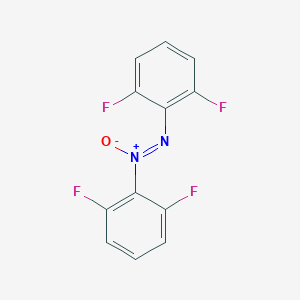
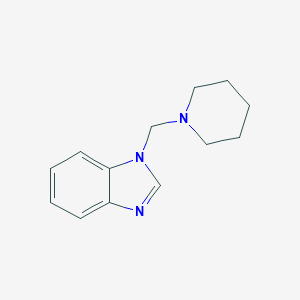
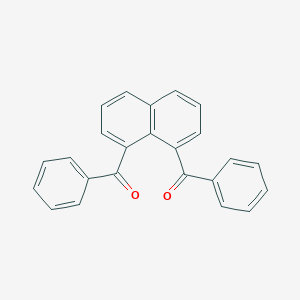
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
